5-Hydroxy-7,8-dimethoxyflavone
Overview
Description
Moslosooflavone is a flavonoid compound isolated from the plant Andrographis paniculata. It has garnered significant attention due to its potential therapeutic properties, particularly its ability to protect against oxidative stress, neuroinflammation, and energy metabolism disorders .
Mechanism of Action
Target of Action
Moslosooflavone, a flavonoid isolated from Andrographis paniculata , primarily targets CYP1A1, CYP1A2, and CYP1B1 . These are key enzymes involved in the metabolism of various substances within the body.
Mode of Action
Moslosooflavone interacts with its targets (CYP1A1, CYP1A2, and CYP1B1) to exert its effects . It has been found to suppress oxidative stress and neuroinflammation, maintain the balance of energy metabolism, and inhibit cell apoptosis .
Biochemical Pathways
Moslosooflavone affects several biochemical pathways. It alleviates oxidative stress by reducing the contents of reactive oxygen species (ROS) and malondialdehyde (MDA), and elevating the levels of antioxidant enzymes and glutathione (GSH) in hypobaric hypoxia (HH)-exposed brains of mice . It also enhances energy metabolism by markedly enhancing the ATPase activities and phosphokinase (PK), ATP contents, while reducing lactate dehydrogenase (LDH) activity and lactate dehydrogenase (LD) in HH-exposed brains of mice . Furthermore, it suppresses inflammation by reducing the contents of TNF-α, IL-1β, and IL-6 .
Result of Action
Moslosooflavone has been found to protect against brain injury induced by hypobaric hypoxia (HH) in mice . It improves HH-induced brain histopathological changes . In addition, it notably decreases the expression of HIF-1α, VEGF, Bax, and cleaved caspase-3, while dramatically increasing the expression of Bcl-2, Nrf2, and HO‑1 in HH-exposed brains of mice .
Action Environment
The action of Moslosooflavone is influenced by environmental factors such as hypobaric hypoxia (HH), which is the main characteristic of high altitude environments . HH reduces the oxygen tension of the body’s oxygen transport chain, inducing an array of physiological changes . The brain, which has high oxygen consumption, high contents of unsaturated fatty acids, and weak antioxidant defense, is the most susceptible organ affected by HH .
Biochemical Analysis
Biochemical Properties
Moslosooflavone interacts with various enzymes and proteins in biochemical reactions. It has been found to interact with enzymes such as CYP1A1, CYP1A2, and CYP1B1 . These interactions play a crucial role in the biochemical reactions involving Moslosooflavone.
Cellular Effects
Moslosooflavone has significant effects on various types of cells and cellular processes. It has been found to improve brain histopathological changes, reduce the contents of ROS and MDA, and elevate the levels of antioxidant enzymes and GSH in hypobaric hypoxia (HH)-exposed brains of mice . It also enhances ATPase activities and PK, ATP contents, while reducing LDH activity and the LD, TNF-α, IL-1β, and IL-6 contents in HH-exposed brains of mice .
Molecular Mechanism
Moslosooflavone exerts its effects at the molecular level through various mechanisms. It has been found to interact with CYP1A1, CYP1A2, and CYP1B1 through molecule docking . It also notably decreases the expression of HIF-1α, VEGF, Bax, and cleaved caspase-3, and dramatically increases the expression of Bcl-2, Nrf2, and HO‑1 in HH-exposed brains of mice .
Temporal Effects in Laboratory Settings
Over time, Moslosooflavone has been observed to have significant effects on cellular function in laboratory settings. It has been found to improve brain histopathological changes induced by hypobaric hypoxia (HH) in mice .
Metabolic Pathways
Moslosooflavone is involved in the flavonoid biosynthetic pathway . It is derived from the phenylpropanoid metabolic pathway and has a basic structure that comprises a C15 benzene ring structure of C6-C3-C6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Moslosooflavone can be synthesized from chrysin through a series of chemical reactions. The synthetic route involves the following steps:
Methylation: Chrysin is methylated to produce 5,7-dimethoxyflavone.
Hydroxylation: The methylated product undergoes hydroxylation to form 5,7-dihydroxy-6-methoxyflavone.
Cyclization: The hydroxylated product is cyclized to yield moslosooflavone.
Industrial Production Methods: Industrial production of moslosooflavone typically involves the extraction of the compound from Andrographis paniculata using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate moslosooflavone .
Types of Reactions:
Oxidation: Moslosooflavone undergoes oxidation reactions, which can lead to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form dihydroflavonoid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for substitution reactions.
Major Products:
Oxidation: Oxidized flavonoid derivatives.
Reduction: Dihydroflavonoid derivatives.
Substitution: Substituted flavonoid derivatives.
Scientific Research Applications
Moslosooflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids.
Biology: Moslosooflavone is studied for its protective effects against oxidative stress and neuroinflammation.
Comparison with Similar Compounds
- Diosmetin
- Apigenin
- Luteolin
Moslosooflavone’s unique combination of antioxidant, anti-inflammatory, and energy metabolism-regulating properties makes it a promising compound for various scientific and medical applications.
Properties
IUPAC Name |
5-hydroxy-7,8-dimethoxy-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-9,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLSBQVBFDTNTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189221 | |
Record name | 5-Hydroxy-7,8-dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3570-62-5 | |
Record name | 5-Hydroxy-7,8-dimethoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-7,8-dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3570-62-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Moslosooflavone and what is its significance?
A1: Moslosooflavone is a naturally occurring flavone, first isolated from the plant Mosla soochowensis Matsuda. [, ] It has shown promising biological activities in various studies, particularly in protecting against hypobaric hypoxia-induced brain injury [], inhibiting the growth of esophageal cancer cells [], and preventing oxidative stress and bone loss in simulated microgravity [].
Q2: How does Moslosooflavone exert its protective effects against hypobaric hypoxia-induced brain injury?
A2: Research suggests that Moslosooflavone may protect against brain injury induced by hypobaric hypoxia through multiple mechanisms, including:
- Suppression of Oxidative Stress: It reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of antioxidant enzymes and glutathione (GSH). []
- Reduction of Neuroinflammation: It decreases the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the brain. []
- Maintenance of Energy Metabolism: It enhances ATPase activity, increases ATP content, and reduces lactate dehydrogenase (LDH) activity, thereby supporting energy production in the brain. []
- Inhibition of Apoptosis: It downregulates pro-apoptotic proteins like Bax and cleaved caspase-3 while upregulating the anti-apoptotic protein Bcl-2. []
Q3: What is the role of Moslosooflavone in protecting against simulated microgravity-induced bone loss?
A3: Studies have shown that Moslosooflavone can prevent the shortening of primary cilia in osteoblasts exposed to simulated microgravity. [] This is significant because shortened primary cilia are linked to increased expression of the calcium channel TRPV4, leading to calcium overload, oxidative stress, and ultimately, bone loss. By protecting primary cilia, Moslosooflavone helps maintain normal calcium levels and prevents the cascade of events leading to bone damage. []
Q4: Could you elaborate on the structural characteristics of Moslosooflavone?
A4: Moslosooflavone is a 5-hydroxy-7,8-dimethoxyflavone. [] Although its exact molecular weight is not mentioned in the provided abstracts, it can be calculated based on its molecular formula.
Q5: How does the structure of Moslosooflavone relate to its antioxidant activity?
A5: While the provided abstracts don't delve into specific structure-activity relationships for Moslosooflavone, one study comparing various flavones suggests that the presence of a C-8 hydroxyl group is crucial for potent antioxidant activity. [] This insight could guide further research exploring how structural modifications to Moslosooflavone might impact its antioxidant potential.
Q6: Has Moslosooflavone been investigated for its potential in treating cancer?
A6: Yes, a study using network pharmacology and experimental validation revealed that Moslosooflavone, along with other compounds from Andrographis paniculata, could potentially target key proteins involved in esophageal cancer cell growth. [] The study demonstrated that treatment with an extract containing Moslosooflavone reduced the expression of EGFR and AKT genes in esophageal cancer cells. []
Q7: Can Moslosooflavone be synthesized, or is it only obtained from natural sources?
A7: Moslosooflavone can be synthesized. A study reported a convergent synthesis route starting from chrysin, a readily available flavone. [] This synthetic approach allows for a more controlled and potentially scalable production of Moslosooflavone compared to extraction from natural sources.
Q8: What are the potential applications of Moslosooflavone in drug discovery and development?
A8: The research suggests that Moslosooflavone holds potential for development in various therapeutic areas:
- Neuroprotective Agent: Its ability to combat oxidative stress, neuroinflammation, and apoptosis suggests potential for treating neurodegenerative diseases and conditions involving brain injury. []
- Treatment of Esophageal Cancer: Its ability to inhibit the growth of esophageal cancer cells warrants further investigation for developing targeted therapies. []
- Preventing Bone Loss: Its protective effect on primary cilia and subsequent prevention of oxidative stress in osteoblasts makes it a potential candidate for preventing bone loss associated with microgravity or age-related conditions. []
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